2,4-dibromo-6-[(Z)-{2-[(3-chlorophenoxy)acetyl]hydrazinylidene}methyl]phenyl benzoate
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Overview
Description
2,4-DIBROMO-6-[(Z)-{[2-(3-CHLOROPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL BENZOATE is a complex organic compound characterized by its unique structure, which includes bromine, chlorine, and phenoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-DIBROMO-6-[(Z)-{[2-(3-CHLOROPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL BENZOATE typically involves multiple steps, starting with the preparation of the core phenyl benzoate structureThe chlorophenoxy group is introduced via a nucleophilic substitution reaction, where a suitable phenol derivative reacts with a chlorinated acetamide precursor .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, reaction time, and the use of catalysts or solvents to facilitate the reactions. The final product is typically purified using techniques such as recrystallization or chromatography to ensure high purity .
Chemical Reactions Analysis
Types of Reactions
2,4-DIBROMO-6-[(Z)-{[2-(3-CHLOROPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL BENZOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield amine derivatives.
Substitution: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
Oxidation: Formation of phenolic oxides and carboxylic acids.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenyl benzoates with various functional groups.
Scientific Research Applications
2,4-DIBROMO-6-[(Z)-{[2-(3-CHLOROPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL BENZOATE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 2,4-DIBROMO-6-[(Z)-{[2-(3-CHLOROPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL BENZOATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. This interaction is often mediated by the bromine and chlorine atoms, which can form strong bonds with the target molecules. The phenoxy and acetamido groups also play a role in stabilizing the compound’s binding to its targets .
Comparison with Similar Compounds
Similar Compounds
- 2,4-DIBROMO-6-[(Z)-{[2-(2-CHLOROPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL BENZOATE
- 2,4-DIBROMO-6-[(Z)-{[2-(4-CHLOROPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL BENZOATE
- 2,4-DIBROMO-6-[(Z)-{[2-(3-METHOXYPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL BENZOATE
Uniqueness
2,4-DIBROMO-6-[(Z)-{[2-(3-CHLOROPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL BENZOATE is unique due to the specific positioning of the bromine and chlorine atoms, which can significantly influence its reactivity and binding properties. The presence of the chlorophenoxy group also imparts distinct chemical and biological characteristics compared to its analogs .
Properties
Molecular Formula |
C22H15Br2ClN2O4 |
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Molecular Weight |
566.6 g/mol |
IUPAC Name |
[2,4-dibromo-6-[(Z)-[[2-(3-chlorophenoxy)acetyl]hydrazinylidene]methyl]phenyl] benzoate |
InChI |
InChI=1S/C22H15Br2ClN2O4/c23-16-9-15(12-26-27-20(28)13-30-18-8-4-7-17(25)11-18)21(19(24)10-16)31-22(29)14-5-2-1-3-6-14/h1-12H,13H2,(H,27,28)/b26-12- |
InChI Key |
DABCQAJYSLXKSN-ZRGSRPPYSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2Br)Br)/C=N\NC(=O)COC3=CC(=CC=C3)Cl |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2Br)Br)C=NNC(=O)COC3=CC(=CC=C3)Cl |
Origin of Product |
United States |
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